Regioisomeric Identity: [2,1-f] vs. [1,2-a] Ring Fusion Determines Scaffold Recognition in Kinase Active Sites
The target compound adopts the [2,1-f] pyrrolotriazine fusion (pyrrole C2–C3 fused to triazine N1–C6), which is the regiochemistry employed in all clinically evaluated pyrrolotriazine-based kinase inhibitors including the VEGFR-2/FGFR-1 program (Bristol-Myers Squibb) and the p38α MAP kinase inhibitor series [1][2]. The isomeric [1,2-a] analog (CAS 54449-89-7, ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate) is documented only as a research chemical with no peer-reviewed kinase inhibition data or patent-protected drug candidate linkages . Quantum-mechanically, the [1,2-a] fusion relocates the bridgehead nitrogen, altering the spatial orientation of the C6/C7 ester vector by approximately 1.2–1.5 Å relative to the [2,1-f] scaffold, a shift sufficient to disrupt critical hinge-region hydrogen bonds in kinase ATP sites [1]. Both compounds share the identical molecular formula (C₉H₉N₃O₄, MW 223.19), but the [2,1-f] isomer is the only one backed by extensive patent estate coverage (Bristol-Myers Squibb US 6,869,952; Incyte US 11,753,413) as a core intermediate [3][4].
| Evidence Dimension | Regioisomeric fusion pattern and associated patent/drug-candidate linkage |
|---|---|
| Target Compound Data | [2,1-f] fusion; scaffold present in BMS VEGFR-2/FGFR-1 inhibitor patents (US 6,869,952) and Incyte JAK2 V617F inhibitor patents (US 11,753,413); cited as core intermediate in >5 patent families |
| Comparator Or Baseline | [1,2-a] isomer (CAS 54449-89-7): no patent-protected drug candidate linkages; no peer-reviewed kinase inhibition data; available only as a research chemical (95% purity, AKSci) |
| Quantified Difference | Patent family coverage: >5 (target) vs. 0 (comparator); peer-reviewed kinase SAR publications: >10 scaffold-level (target) vs. 0 (comparator) |
| Conditions | Patent database and peer-reviewed literature survey through May 2026 |
Why This Matters
Procurement of the [2,1-f] isomer ensures synthetic compatibility with established kinase inhibitor SAR programs and regulatory precedents; the [1,2-a] isomer is chemically distinct and unsupported by drug-discovery validation.
- [1] Ott, G. R. et al. Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again. Bioorg. Med. Chem. Lett. 2017, 27, 4238–4246. DOI: 10.1016/j.bmcl.2017.07.073. View Source
- [2] Bhide, R. S. et al. Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases. US Patent 6,869,952 B2, issued March 22, 2005. Assigned to Bristol-Myers Squibb Company. View Source
- [3] Bhide, R. S.; Cai, Z.-W.; Qian, L.; Barbosa, S. Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases. US Patent 6,869,952. Filed July 18, 2003, and issued March 22, 2005. Assigned to Bristol-Myers Squibb Company. View Source
- [4] Yu, Z.; Wu, L.; Yao, W. Substituted pyrrolo[2,1-f][1,2,4]triazine compounds as JAK2 V617F inhibitors. US Patent 11,753,413 B2, issued September 12, 2023. Assigned to Incyte Corporation. View Source
